4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)17(21)18-11-15-19-16(20-23-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZCKRGISNKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl group: The phenyl group can be introduced through various substitution reactions, often involving the use of phenyl halides and suitable catalysts.
Formation of the benzamide moiety: This step involves the reaction of the oxadiazole derivative with 4-methoxybenzoic acid or its derivatives under appropriate conditions.
Chemical Reactions Analysis
4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide undergoes several types of chemical reactions:
Scientific Research Applications
4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Antimicrobial Activity: It has been evaluated for its antibacterial and antifungal properties, showing significant activity against various microbial strains.
Biological Research: The compound has been used in molecular docking studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .
Comparison with Similar Compounds
4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety have been studied for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
